![molecular formula C27H17BrClNO5 B11645444 3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645444.png)
3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure. This compound features a combination of bromine, chlorine, and methyl substituents on a fused indene and furo-pyrrole framework, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common approach includes:
Formation of the Indene Core: Starting with a suitable indene precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Spirocyclization: The brominated indene undergoes a spirocyclization reaction with a furo-pyrrole derivative. This step often requires a catalyst such as palladium or copper and is conducted under inert atmosphere conditions.
Functional Group Introduction: Chlorination and methylation are introduced through electrophilic aromatic substitution reactions using reagents like chlorine gas and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially replacing them with hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of halogen atoms can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The spiro structure is particularly interesting for drug design due to its rigidity and potential for specific interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stable and rigid structure. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The halogen atoms can enhance these interactions by forming halogen bonds or by increasing lipophilicity, which can improve membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-pyrrole: Similar structure but lacks the spirocyclic framework.
3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-1H-indene: Similar indene core but without the furo-pyrrole moiety.
3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-furo[3,4-c]pyrrole: Contains the furo-pyrrole moiety but lacks the spirocyclic structure.
Uniqueness
The uniqueness of 3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its spirocyclic structure, which imparts rigidity and distinct three-dimensional shape. This can lead to unique chemical reactivity and biological activity compared to its non-spirocyclic analogs.
Properties
Molecular Formula |
C27H17BrClNO5 |
|---|---|
Molecular Weight |
550.8 g/mol |
IUPAC Name |
1-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H17BrClNO5/c1-13-9-10-16(12-19(13)29)30-25(33)20-21(26(30)34)27(35-22(20)14-5-4-6-15(28)11-14)23(31)17-7-2-3-8-18(17)24(27)32/h2-12,20-22H,1H3 |
InChI Key |
AFHFBCHKRTTWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC(=CC=C6)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


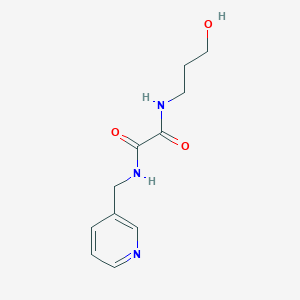
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645380.png)
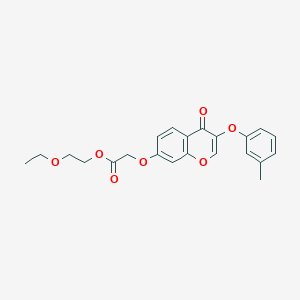
![2-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11645392.png)
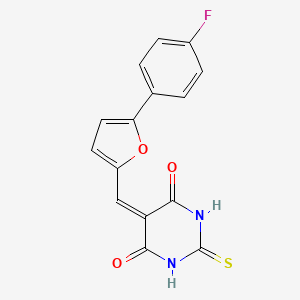
![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645401.png)
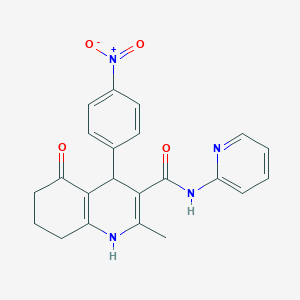
![N'-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide](/img/structure/B11645409.png)
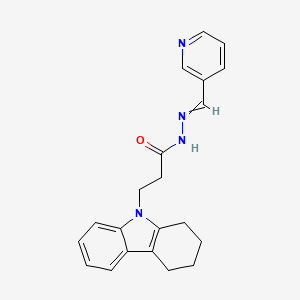
![N'-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11645413.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645422.png)
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645429.png)
![Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645442.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B11645447.png)
